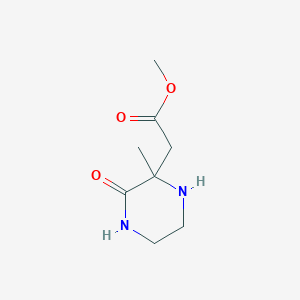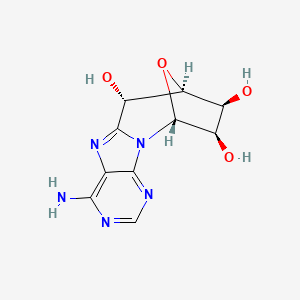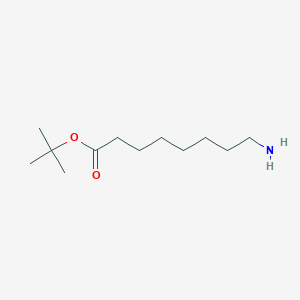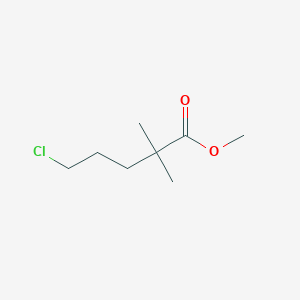
6-Chloro-4-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-pyridazinamine is an organic compound with the CAS Number: 29049-45-4 . It has a molecular weight of 129.55 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-pyridazinamine is 1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H, (H2,6,8) . This indicates that the compound contains 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
6-Chloro-4-pyridazinamine has a molecular weight of 129.55 . It is a solid at room temperature and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Analytical Methods in Determining Antioxidant Activity
Analytical methods play a critical role in determining the antioxidant activity of compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Ferric Reducing Antioxidant Power (FRAP) test, among others, are pivotal in assessing the kinetics or reaching the equilibrium state in antioxidant analysis. These chemical and electrochemical methods are essential in clarifying the operating mechanisms and kinetics of processes involving antioxidants, which could be relevant in the study of 6-Chloro-4-pyridazinamine if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).
Antimicrobial Activity of Substituted Pyridone Antimycotics
Ciclopirox olamine, a substituted pyridone antimycotic, shows broad-spectrum activity against a variety of pathogens, including bacteria and fungi. Its efficacy in treating superficial infections and the potential for treating onychomycoses highlights the importance of substituted pyridones in medical research. Although not directly linked to 6-Chloro-4-pyridazinamine, the study of ciclopirox olamine underscores the potential of pyridone derivatives in antimicrobial therapy (Jue, Dawson, & Brogden, 1985).
Ionic Liquid-Modified Materials for Extraction and Separation
The development of ionic liquid-modified materials for solid-phase extraction, chromatography, and capillary electrochromatography represents a significant advancement in analytical chemistry. These materials, often modified with ionic liquids, enhance the extraction and separation processes for various compounds, which could be applicable in the purification or analysis of 6-Chloro-4-pyridazinamine (Vidal, Riekkola, & Canals, 2012).
Advances in Analytical Pyrolysis of Soil Organic Matter
Analytical pyrolysis has emerged as a key method in the study of soil organic matter (SOM), allowing for the investigation of relationships between organic precursors and SOM composition. This technique, which involves pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), could be useful in understanding the environmental impact and degradation pathways of compounds like 6-Chloro-4-pyridazinamine, especially in relation to their stability and behavior in soil environments (Leinweber & Schulten, 1999).
Safety And Hazards
6-Chloro-4-pyridazinamine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloropyridazin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMXMNGPUEPAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555892 |
Source


|
| Record name | 6-Chloropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazin-4-amine | |
CAS RN |
29049-45-4 |
Source


|
| Record name | 6-Chloropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














